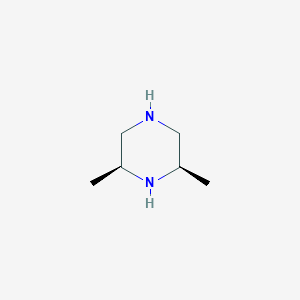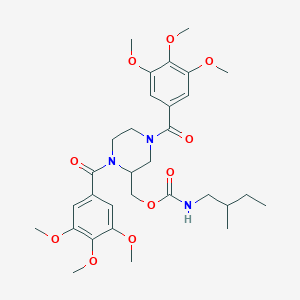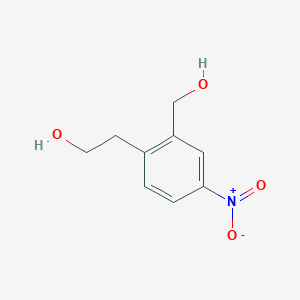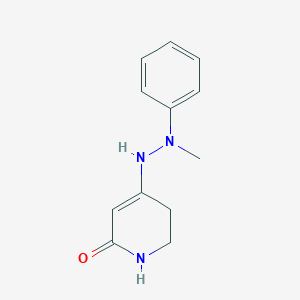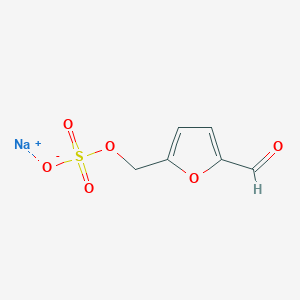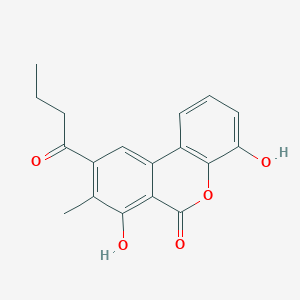
Murayalactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Murayalactone is a natural product that belongs to the family of lactones. It was first discovered in the roots of the Muraya koenigii plant, commonly known as curry leaves. The compound has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In recent years, murayalactone has gained significant attention from the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of murayalactone is not fully understood. However, several studies have suggested that murayalactone exerts its biological activities by modulating various signaling pathways in the body. For example, murayalactone has been found to inhibit the expression of inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the development of various inflammatory diseases. Additionally, murayalactone has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.
Biochemische Und Physiologische Effekte
Murayalactone has been found to possess various biochemical and physiological effects. For example, murayalactone has been found to reduce the levels of reactive oxygen species (ROS) in the body, which are known to cause oxidative stress and damage to cells. Additionally, murayalactone has also been found to inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in the development of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Murayalactone has several advantages for lab experiments. For example, murayalactone is a natural product, which means that it is readily available and can be easily extracted from the Muraya koenigii plant. Additionally, murayalactone has been extensively studied, and its biological activities are well documented. However, one limitation of using murayalactone in lab experiments is that it is relatively unstable and can degrade quickly, which can affect the reproducibility of results.
Zukünftige Richtungen
There are several future directions for the study of murayalactone. One potential area of research is the development of novel drug formulations that incorporate murayalactone. Additionally, further studies are needed to elucidate the exact mechanism of action of murayalactone and to identify its molecular targets. Furthermore, studies are needed to investigate the potential of murayalactone as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and oxidative stress-related diseases.
Conclusion:
In conclusion, murayalactone is a natural product that possesses various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has gained significant attention from the scientific community due to its potential therapeutic applications. Further studies are needed to fully understand the mechanism of action of murayalactone and to investigate its potential as a therapeutic agent for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Murayalactone has been extensively studied for its potential therapeutic applications. Several studies have reported that murayalactone possesses anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, murayalactone has also been found to exhibit anticancer properties, making it a promising candidate for the development of novel anticancer drugs.
Eigenschaften
CAS-Nummer |
157536-36-2 |
|---|---|
Produktname |
Murayalactone |
Molekularformel |
C18H16O5 |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
9-butanoyl-4,7-dihydroxy-8-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C18H16O5/c1-3-5-13(19)11-8-12-10-6-4-7-14(20)17(10)23-18(22)15(12)16(21)9(11)2/h4,6-8,20-21H,3,5H2,1-2H3 |
InChI-Schlüssel |
CLNKOMAKOKTKNT-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C(=C2C(=C1)C3=C(C(=CC=C3)O)OC2=O)O)C |
Kanonische SMILES |
CCCC(=O)C1=C(C(=C2C(=C1)C3=C(C(=CC=C3)O)OC2=O)O)C |
Andere CAS-Nummern |
157536-36-2 |
Synonyme |
murayalactone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-N,3-N,5-N,7-N,9-N,11-N-hexakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide](/img/structure/B139700.png)
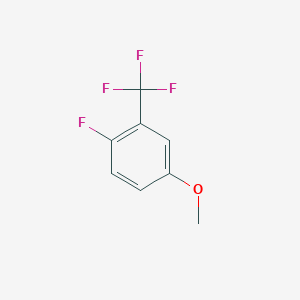
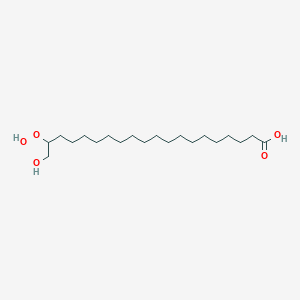
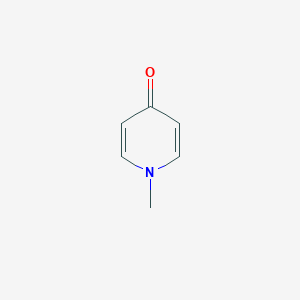
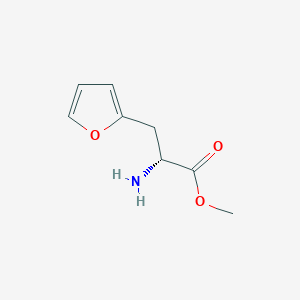
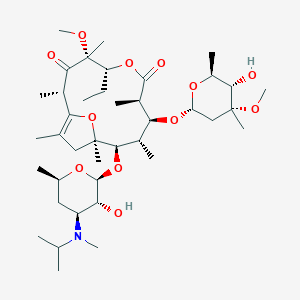
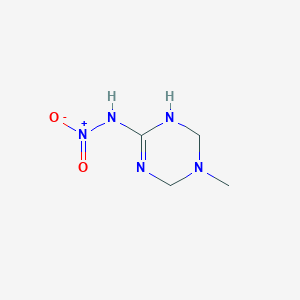
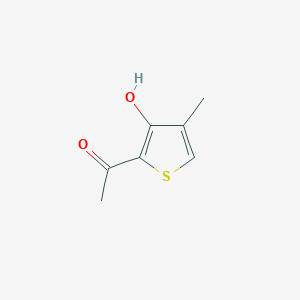
![1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone](/img/structure/B139714.png)
